molecular formula C3H4ClNaO2 B092368 3-Chloropropionic acid sodium salt CAS No. 16987-03-4

3-Chloropropionic acid sodium salt

Cat. No. B092368
CAS RN: 16987-03-4
M. Wt: 130.5 g/mol
InChI Key: LIOTZBNOJXQXIL-UHFFFAOYSA-M
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Description

3-Chloropropionic acid sodium salt is a chemical compound that is widely used in scientific research. It is an organic compound that is produced through the synthesis of 3-chloropropionic acid and sodium hydroxide. This compound is known for its ability to inhibit the activity of certain enzymes, making it an important tool in biochemical and physiological research.

Mechanism Of Action

The mechanism of action of 3-Chloropropionic acid sodium salt involves the inhibition of succinate dehydrogenase. This enzyme is responsible for the conversion of succinate to fumarate in the Krebs cycle. Inhibition of this enzyme leads to a decrease in the production of ATP, which can have a variety of effects on cellular metabolism.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Chloropropionic acid sodium salt are related to its ability to inhibit succinate dehydrogenase. This inhibition can lead to a decrease in the production of ATP, which can affect a variety of cellular processes. In addition, 3-Chloropropionic acid sodium salt has been shown to induce oxidative stress and apoptosis in certain cell types.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Chloropropionic acid sodium salt in lab experiments is its ability to selectively inhibit succinate dehydrogenase. This property allows researchers to study the effects of decreased ATP production on cellular metabolism. However, the use of 3-Chloropropionic acid sodium salt is limited by its potential toxicity and the need for careful temperature control during synthesis.

Future Directions

There are several future directions for research involving 3-Chloropropionic acid sodium salt. One area of research is the development of new inhibitors of succinate dehydrogenase that are more selective and less toxic than 3-Chloropropionic acid sodium salt. Another area of research is the study of the effects of 3-Chloropropionic acid sodium salt on cellular metabolism in different cell types and under different conditions. Finally, the use of 3-Chloropropionic acid sodium salt in animal models of disease could provide valuable insights into the role of succinate dehydrogenase in disease pathogenesis.

Synthesis Methods

The synthesis of 3-Chloropropionic acid sodium salt involves the reaction of 3-chloropropionic acid with sodium hydroxide. The reaction produces 3-Chloropropionic acid sodium salt and water. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted by-products. The reaction can be carried out in a variety of solvents, including water, methanol, and ethanol.

Scientific Research Applications

3-Chloropropionic acid sodium salt is widely used in scientific research as an inhibitor of certain enzymes. It has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the Krebs cycle. This inhibition can lead to a decrease in the production of ATP, the energy currency of the cell. This property makes 3-Chloropropionic acid sodium salt an important tool in metabolic research.

properties

CAS RN

16987-03-4

Product Name

3-Chloropropionic acid sodium salt

Molecular Formula

C3H4ClNaO2

Molecular Weight

130.5 g/mol

IUPAC Name

sodium;3-chloropropanoate

InChI

InChI=1S/C3H5ClO2.Na/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1

InChI Key

LIOTZBNOJXQXIL-UHFFFAOYSA-M

Isomeric SMILES

C(CCl)C(=O)[O-].[Na+]

SMILES

C(CCl)C(=O)[O-].[Na+]

Canonical SMILES

C(CCl)C(=O)[O-].[Na+]

synonyms

3-Chloropropionic acid sodium salt

Origin of Product

United States

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